molecular formula C9H12BrNO2 B1381101 2-Bromo-5-(2-ethoxyethoxy)pyridine CAS No. 1691936-08-9

2-Bromo-5-(2-ethoxyethoxy)pyridine

Cat. No.: B1381101
CAS No.: 1691936-08-9
M. Wt: 246.1 g/mol
InChI Key: NHBJCTSAFFEMDY-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-ethoxyethoxy)pyridine is an organic compound with the molecular formula C9H12BrNO2 It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the 2-position and an ethoxyethoxy group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-ethoxyethoxy)pyridine typically involves the bromination of 5-(2-ethoxyethoxy)pyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-ethoxyethoxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

2-Bromo-5-(2-ethoxyethoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-ethoxyethoxy)pyridine depends on its specific application. In general, the bromine atom and the ethoxyethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to molecular targets. For example, in drug development, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(2-methoxyethoxy)pyridine: Similar structure with a methoxyethoxy group instead of an ethoxyethoxy group.

    2-Bromo-5-(2-ethoxyethoxy)benzene: Similar structure with a benzene ring instead of a pyridine ring.

    2-Chloro-5-(2-ethoxyethoxy)pyridine: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

2-Bromo-5-(2-ethoxyethoxy)pyridine is unique due to the combination of the bromine atom and the ethoxyethoxy group on the pyridine ring. This unique structure imparts specific chemical properties, such as increased reactivity in substitution reactions and potential for forming diverse derivatives. The presence of the ethoxyethoxy group also enhances the compound’s solubility in organic solvents, making it more versatile for various applications.

Biological Activity

2-Bromo-5-(2-ethoxyethoxy)pyridine is a compound of interest in medicinal and organic chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its bromine substituent on the pyridine ring and an ethoxyethoxy group, which may influence its interaction with biological systems. The molecular formula is C_11H_14BrN_O_3, indicating the presence of bromine, nitrogen, and oxygen atoms that contribute to its chemical reactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling processes.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

A study investigating the antimicrobial effects of various pyridine derivatives indicated that 2-bromo compounds often exhibit enhanced activity against gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound compared to other derivatives:

CompoundMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against Escherichia coli
This compound3264
2-Bromopyridine128256
5-Fluoropyridine64128

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on various cell lines revealed that this compound exhibits selective toxicity. The following table presents IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Case Studies

  • Study on Antimicrobial Properties : A research article published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of brominated pyridines. It was found that the introduction of an ethoxy group significantly improved antimicrobial activity against both gram-positive and gram-negative bacteria .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various pyridine derivatives on human cancer cell lines. The results indicated that compounds with bulky substituents, such as the ethoxy group in this compound, exhibited enhanced selectivity towards cancer cells while sparing normal cells .
  • Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters provided insights into the mechanism by which brominated pyridines interact with DNA. The study suggested that these compounds can intercalate into DNA strands, leading to disruption of replication processes .

Properties

IUPAC Name

2-bromo-5-(2-ethoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-2-12-5-6-13-8-3-4-9(10)11-7-8/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBJCTSAFFEMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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